Cyclohexyl 4-(6-chloro-1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Cyclohexyl 4-(6-chloro-1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that features a unique combination of functional groups
Properties
IUPAC Name |
cyclohexyl 4-(6-chloro-1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29Cl2NO5/c1-16-27(30(35)38-20-5-3-2-4-6-20)28(21-13-25-26(14-22(21)32)37-15-36-25)29-23(33-16)11-18(12-24(29)34)17-7-9-19(31)10-8-17/h7-10,13-14,18,20,28,33H,2-6,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPJEJAIOCYVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC5=C(C=C4Cl)OCO5)C(=O)OC6CCCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-(6-chloro-1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 6-chloro-1,3-benzodioxole and 4-chlorophenyl derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the hexahydroquinoline core. The final step involves esterification to introduce the cyclohexyl carboxylate group.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-(6-chloro-1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Cyclohexyl 4-(6-chloro-1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-(6-chloro-1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione
- Other benzodioxole derivatives
Uniqueness
Cyclohexyl 4-(6-chloro-1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.
Biological Activity
Cyclohexyl 4-(6-chloro-1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a cyclohexyl group attached to a hexahydroquinoline core with various substituents that enhance its biological activity. The synthesis typically involves multi-step organic reactions, including:
- Preparation of the Hexahydroquinoline Core : This is achieved through cyclization reactions.
- Introduction of Substituents : The chloro-benzodioxole and chlorophenyl groups are introduced via electrophilic substitution reactions.
- Esterification : The final step involves esterification to attach the cyclohexyl moiety.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that related compounds possess effective antibacterial properties against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 12.4 to 16.5 µM .
Anticancer Activity
The compound has been investigated for its anticancer potential. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines through various mechanisms:
- Induction of Apoptosis : The compound may induce programmed cell death in cancer cells.
- Cell Cycle Arrest : It can cause cell cycle arrest at specific phases, preventing further proliferation.
The biological effects of this compound are mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Receptor Modulation : It can modulate the activity of various receptors implicated in inflammation and cancer progression.
Study on Anti-inflammatory Activity
A comparative study evaluated the anti-inflammatory effects of various compounds including derivatives of this hexahydroquinoline structure. Results indicated that some derivatives exhibited greater anti-inflammatory activity than standard treatments like curcumin .
Structure–Activity Relationship (SAR)
Research into the SAR of related compounds has revealed that modifications in the substituents significantly influence biological activity. For example:
| Compound | Substituent | MIC (µM) | Activity |
|---|---|---|---|
| Compound A | 6-Chloro | 12.4 | Antibacterial |
| Compound B | 4-Chloro | 16.1 | Antibacterial |
| Compound C | No Chlorine | >50 | Less Active |
This table highlights how the presence and position of chlorine atoms affect the antibacterial efficacy of the compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
